Benefin-oryzalin mixt.

Description

Overview of Dinitroaniline Herbicide Mixtures in Agronomy

Dinitroanilines are a class of selective, pre-emergence herbicides used in agriculture and horticulture to control annual grasses and some broadleaf weeds. nih.govumass.edu First introduced in the 1960s, these herbicides are characteristically yellow compounds and are often referred to as the "yellow" herbicides. frontiersin.org Their primary mode of action is the inhibition of mitosis (cell division) in plants by disrupting the formation of spindle microtubules, which are essential for chromosome segregation. cambridge.org This action halts root development, particularly the growth of lateral or secondary roots, preventing susceptible weed seedlings from establishing. cambridge.org

Commercially available dinitroaniline herbicides include trifluralin (B1683247), pendimethalin (B1679228), ethalfluralin, benefin, and oryzalin (B97938). frontiersin.org In agronomic practice, mixing different herbicides is a common strategy to widen the spectrum of controlled weeds, enhance application efficiency, and manage the evolution of herbicide-resistant weed populations. ashs.org Within the dinitroaniline class, mixtures such as benefin combined with trifluralin or benefin with oryzalin are utilized to achieve more comprehensive weed control than either component might provide alone. ucanr.educlemson.edu The granular formulation of benefin and oryzalin, for instance, is noted in research trials for its relative safety on certain transplanted herbaceous ornamentals compared to spray-applied formulations of oryzalin alone. umass.edu

Table 1: General Characteristics of Dinitroaniline Herbicides in Agronomic Research

| Characteristic | Description |

|---|---|

| Herbicide Class | Substituted 2,6-dinitroanilines |

| Primary Use | Pre-emergence control of annual grasses and certain broadleaf weeds. nih.gov |

| Mode of Action | Mitotic inhibitor; disrupts microtubule assembly, leading to failed root development. cambridge.org |

| Key Morphological Effect | Inhibition of lateral root development; swelling of the root tip. cambridge.org |

| Uptake Sites | Primarily the shoot in monocots and the hypocotyl in dicots. cambridge.org |

| Examples of Weeds Controlled | Annual bluegrass, crabgrass, henbit, chickweed, and spurge. ncsu.edu |

| Examples of Weeds Not Controlled | Established perennial weeds, nutsedges, galinsoga, and purslane. ncsu.edu |

Historical Context of Benefin and Oryzalin in Weed Science Literature

The field of chemical weed control expanded significantly after 1945, leading to the development of numerous synthetic herbicides. researchgate.net The dinitroaniline class of herbicides emerged from the evaluation of dyes and their chemical intermediates, with their herbicidal properties first reported in 1960. cambridge.orgresearchgate.net Trifluralin was the first dinitroaniline herbicide to be commercialized in the 1960s, initially for pre-plant, soil-incorporated weed control in soybean fields. frontiersin.org

The development and study of specific dinitroanilines for turfgrass followed. Prior to 1985, benefin was the primary dinitroaniline herbicide registered for use in turfgrass. msu.edu In 1985, the registration of other dinitroanilines, including oryzalin and pendimethalin, for this purpose expanded the chemical tools available for turfgrass weed management. msu.edu Oryzalin, specifically, is noted in the literature for offering better control of certain broadleaf weeds like ragweed and morning glory compared to other dinitroanilines. ncsu.edu The subsequent formulation of benefin and oryzalin into a single product (often known by the trade name XL) provided a pre-mixed combination designed to leverage the strengths of both active ingredients. umass.eduuga.edu

Rationale for Research on Combined Herbicide Applications

The primary rationale for researching and utilizing combined herbicide applications, such as the benefin-oryzalin mixture, is to achieve more effective and sustainable weed management. Key research objectives include broadening the weed control spectrum, managing herbicide resistance, and identifying potential synergistic interactions.

Mixing herbicides can control a wider range of weed species than a single active ingredient. ashs.org For example, a granular formulation combining benefin and oryzalin is cited for its increased weed-spectrum activity in warm-season grasses and tall fescue. ucanr.edu This allows land managers to target a more diverse weed population with a single application.

A critical driver for using herbicide mixtures is the management and delay of herbicide resistance. bioone.org The continuous use of a single herbicide mode of action selects for resistant weed biotypes. msu.edu Combining herbicides with different modes of action, or even different herbicides from the same class that may have varying efficacy on specific biotypes, is a recommended strategy to mitigate this risk. msu.edu Though cases of resistance to dinitroanilines have been documented in species like goosegrass (Eleusine indica), this class of herbicides is generally considered to have a relatively slow evolution of resistance. nih.govcambridge.org

Research also investigates the potential for synergistic effects, where the combined herbicidal effect is greater than the additive effects of the individual components. google.com.pg A study on container-grown palms investigated the phytotoxicity of a benefin (1%) and oryzalin (1%) granular mixture. The findings suggested a potential synergistic effect on the growth of pygmy date palms, as the mixture caused stunting while oryzalin applied alone did not result in the same growth reduction. ashs.org Another study on zoysia turf evaluated the effect of a benefin and oryzalin mixture on root development, a key indicator of dinitroaniline herbicide activity.

Table 2: Research Findings on Phytotoxicity of Benefin (1%) + Oryzalin (1%) Mixture on Container-Grown Palms

| Palm Species | Phytotoxicity Rating (0-5)¹ | Growth Reduction |

|---|---|---|

| Areca Palm (Dypsis lutescens) | 5.0 | No |

| Pygmy Date Palm (Phoenix roebelenii) | 4.9 | Yes |

| Mexican Fan Palm (Washingtonia robusta) | 5.0 | No |

¹Based on a 0-5 scale where 0=dead, 3=moderate injury, and 5=no injury. Data extracted from a study by Broschat and Meerow (1999). ashs.org

Table 3: Research Findings on the Effect of Benefin + Oryzalin on Zoysia Root Length

| Herbicide Treatment | Root Length (cm)¹ |

|---|---|

| Untreated Control | 2.0 |

| Benefin + Oryzalin Combination | Reduced |

¹Root length measured at the fourth node from the shoot apex one month after treatment. Data from a study by Cudney et al. nih.gov

Properties

CAS No. |

117266-31-6 |

|---|---|

Molecular Formula |

C25H34F3N7O10S |

Molecular Weight |

681.6 g/mol |

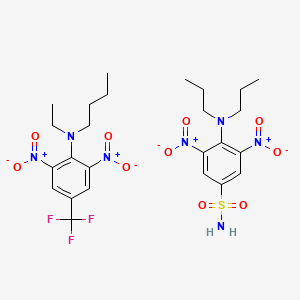

IUPAC Name |

N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |

InChI |

InChI=1S/C13H16F3N3O4.C12H18N4O6S/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3;7-8H,3-6H2,1-2H3,(H2,13,21,22) |

InChI Key |

JCGJWLMZTCIWEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanisms of Herbicidal Action of Benefin Oryzalin Mixt.

Cellular and Molecular Basis of Benefin Activity

Benefin, a pre-emergent dinitroaniline herbicide, primarily targets the foundational processes of plant growth at the cellular level, leading to the inhibition of weed development before they can establish.

Interference with Plant Cell Division Processes

The core mechanism of benefin's herbicidal action is the inhibition of cell division. As a member of the dinitroaniline chemical family, benefin disrupts mitosis, the process by which a single cell divides into two identical daughter cells. This interference prevents the normal proliferation of cells required for the growth of a seedling. The herbicide is absorbed by the seeds as they begin to germinate, and its effect on cell division halts further development. This mode of action ensures that it is effective against germinating weed seeds but does not control already established weeds.

Disruption of Root and Shoot Elongation at the Seedling Stage

A direct consequence of the inhibition of cell division is the severe disruption of root and shoot elongation in emerging seedlings. Root development is particularly sensitive to benefin's effects. The herbicide's activity in the meristematic areas of young shoots and roots leads to a characteristic set of symptoms. Very few roots emerge from a treated seed, and those that do are typically malformed, exhibiting a distinctive club-shaped appearance. This inhibition of a viable root system prevents the seedling from anchoring itself and absorbing necessary water and nutrients, leading to its death. Swelling of the hypocotyl (the stem of a germinating seedling) is another common symptom of benefin activity.

Identification of Specific Molecular Targets within Plant Cells

The molecular basis for benefin's disruption of cell division lies in its interaction with microtubules. Microtubules are essential protein filaments that form the mitotic spindle, a structure that segregates chromosomes during cell division. Benefin acts by inhibiting the polymerization of tubulin, the protein subunit that assembles to form microtubules. By preventing the formation of these crucial structures, the mitotic process is arrested, and the cell cannot divide. The herbicide-tubulin complex effectively halts the dynamic process of microtubule assembly, leading to a loss of their structure and function, which is the ultimate cause of the observed effects on root and shoot development.

Cellular and Molecular Basis of Oryzalin (B97938) Activity

Oryzalin, another dinitroaniline herbicide, shares a similar primary mode of action with benefin but has been the subject of more detailed molecular studies, providing a clearer picture of its interaction with its target.

Mechanism of Microtubule Formation Inhibition in Plant Cells

Oryzalin is a potent inhibitor of microtubule formation in plant cells. Its mechanism involves the direct disruption of microtubule polymerization. At the cellular level, oryzalin not only prevents the assembly of new microtubules but also causes the depolymerization of existing ones. This dual action effectively eliminates the microtubule network required for various cellular functions, most critically for the formation of the mitotic spindle during cell division and for guiding the deposition of cellulose (B213188) microfibrils in the cell wall, which controls the direction of cell expansion. The disruption of these processes leads to a cessation of cell division and anisotropic growth, ultimately resulting in the death of the seedling. Studies have shown that even brief treatments with nanomolar concentrations of oryzalin can abruptly stop chromosome migration during anaphase, a key stage of mitosis.

Characterization of Tubulin-Oryzalin Binding Dynamics

Extensive research has characterized the specific binding interaction between oryzalin and its molecular target, tubulin. Oryzalin selectively binds to plant tubulin to form a tubulin-oryzalin complex. This binding is rapid, reversible, and pH-dependent.

A significant finding is the pharmacological difference between plant and animal tubulins, which explains the selective toxicity of oryzalin. Oryzalin does not inhibit the polymerization of bovine brain microtubules and shows no significant binding to animal tubulin, highlighting the specificity of its action on plants.

The binding affinity of oryzalin to plant tubulin has been quantified. Early studies reported a dissociation constant (Kd), a measure of binding strength, that seemed inconsistent with the low concentrations needed for herbicidal effects. However, more refined quasi-equilibrium binding measurements, which account for the rapid dissociation of the complex, revealed a much higher affinity.

| Parameter | Value | Cell Type/Organism | Reference |

| Apparent Inhibition Constant (Ki) | 2.59 x 10⁶ M | Cultured rose cells | |

| Apparent Affinity Constant (Kapp) | 1.19 x 10⁵ M⁻¹ | Cultured rose cells | |

| Dissociation |

Effects on Plant Cell Division and Elongation Pathways

The herbicidal activity of the benefin-oryzalin mixture is rooted in the specific molecular actions of its constituent dinitroaniline compounds, benefin and oryzalin. Both herbicides share a primary mode of action: the disruption of microtubule assembly in susceptible plant cells. Microtubules are essential cytoskeletal polymers constructed from protein subunits called tubulin. They play a critical role in several fundamental cellular processes, including chromosome segregation during mitosis and the guided deposition of cellulose microfibrils, which dictates the direction of cell expansion and maintains cell wall integrity.

The mechanism involves the binding of benefin and oryzalin molecules directly to tubulin dimers. This binding event prevents the polymerization of tubulin into functional microtubules. Consequently, the formation of the mitotic spindle apparatus, which is necessary for separating chromosomes into daughter cells, is inhibited. Mitosis is arrested, typically at the prophase or metaphase stage, leading to the formation of abnormal cells with multiple, unsegregated sets of chromosomes (polyploidy) and disorganized nuclear structures. This cessation of cell division effectively halts the growth of meristematic tissues, such as those in root tips and emerging shoots.

Furthermore, the disruption of cortical microtubules, which lie just beneath the plasma membrane, interferes with cell elongation. These microtubules guide the movement of cellulose synthase complexes, ensuring the orderly arrangement of cellulose microfibrils in the cell wall. Without this guidance, cellulose deposition becomes random, resulting in a loss of directional growth. Cells expand isodiametrically (equally in all directions) rather than elongating, leading to the characteristic symptoms of dinitroaniline herbicide injury: stunted, thickened, and brittle roots and shoots. This dual inhibition of both cell division and directional cell elongation is the basis of the mixture's pre-emergent herbicidal effect, as it fatally disrupts the earliest stages of seedling germination and establishment.

Investigation of Synergistic and Antagonistic Interactions within the Mixture

To quantitatively assess the nature of a herbicidal interaction, a theoretical framework is required to predict the expected efficacy of the mixture based on the performance of its individual components. The most widely accepted model for this purpose is Colby's method. This method calculates the expected additive response (E) of a mixture using the following formula:

E = X + Y - (XY/100)

Where:

E is the expected percent control from the mixture if the interaction is purely additive.

X is the observed percent control from herbicide A (e.g., benefin) when applied alone.

Y is the observed percent control from herbicide B (e.g., oryzalin) when applied alone.

Once the expected efficacy (E) is calculated, it is compared to the empirically observed efficacy of the mixture. The interaction is then classified as:

Synergistic: The observed control is significantly greater than the expected value (E).

Additive: The observed control is not significantly different from the expected value (E).

Antagonistic: The observed control is significantly less than the expected value (E).

For a mixture of benefin and oryzalin, which both target the same site of action (tubulin polymerization), an additive interaction is often the null hypothesis. However, synergistic or antagonistic effects could theoretically arise from differences in their physical properties, such as volatility or soil binding affinity, or subtle differences in their binding kinetics to tubulin in different weed species.

Empirical research has been conducted to evaluate the interaction of the benefin-oryzalin mixture against various grass and broadleaf weeds. These studies typically involve greenhouse or field trials where the individual herbicides and their combination are applied, and weed control is visually rated as a percentage. The observed data are then compared against the expected values calculated using Colby's method.

Findings indicate that the nature of the interaction can be species-dependent. For some weed species, the mixture provides a classic additive effect, consistent with the shared mode of action. In other cases, a synergistic response has been documented. This suggests that while both compounds inhibit the same pathway, one may facilitate the activity of the other, potentially through differential uptake, stability, or binding affinity within a particular plant biotype. For example, the slightly different physicochemical properties of benefin and oryzalin may result in a more robust and sustained concentration of total dinitroaniline herbicide in the germination zone, leading to greater-than-expected control of certain challenging weeds.

The following interactive table presents illustrative data from a hypothetical study on the control of two common turfgrass weeds, demonstrating how the interaction can vary by species.

| Weed Species | Herbicide Treatment | Observed Control (%) | Expected Control (E) (%) | Interaction Type |

|---|---|---|---|---|

| Large Crabgrass (Digitaria sanguinalis) | Benefin Alone | 75 | N/A | N/A |

| Oryzalin Alone | 80 | N/A | N/A | |

| Benefin-Oryzalin Mixt. | 95 | 95.0 | Additive | |

| Goosegrass (Eleusine indica) | Benefin Alone | 60 | N/A | N/A |

| Oryzalin Alone | 65 | N/A | N/A | |

| Benefin-Oryzalin Mixt. | 92 | 86.0 | Synergistic |

Note: Expected Control (E) calculated using Colby's method. For Crabgrass: E = 75 + 80 - (7580/100) = 95.0. For Goosegrass: E = 60 + 65 - (6065/100) = 86.0.

Influence of Environmental Factors on Herbicidal Expression

The performance of soil-applied herbicides like the benefin-oryzalin mixture is intrinsically linked to environmental conditions. Factors within the soil matrix and prevailing weather patterns directly govern the availability, persistence, and uptake of the active ingredients, thereby modulating their ultimate herbicidal efficacy.

The benefin-oryzalin mixture functions as a pre-emergent herbicide, meaning its activity depends on its presence in the upper soil layer where weed seeds germinate. Uptake into the target seedling occurs primarily through the emerging shoot (coleoptile in grasses) and, to a lesser extent, the roots. For this to happen, the herbicide molecules must be available in the soil solution.

A critical process governing this availability is adsorption to soil colloids, primarily organic matter and clay particles. Both benefin and oryzalin are characterized by low water solubility and high soil organic carbon-water (B12546825) partitioning coefficients (Koc), indicating a strong tendency to bind to soil. This high adsorption has two major consequences:

Reduced Leaching: The herbicides are retained in the top few centimeters of soil, which is beneficial for targeting germinating weeds and minimizing movement into groundwater.

Reduced Bioavailability: The fraction of herbicide bound to soil particles is not readily available for plant uptake. Therefore, soils with high organic matter or high clay content can effectively "inactivate" a portion of the applied herbicide, potentially reducing its efficacy.

Volatility is another factor, particularly for benefin, which has a higher vapor pressure than oryzalin. Benefin can be lost from the soil surface to the atmosphere, a process that is accelerated by high temperatures and moist soil conditions. This necessitates mechanical incorporation or irrigation after application to move the herbicide into the soil profile and reduce vapor losses. The combination of the more volatile benefin with the less volatile oryzalin provides a more stable and persistent herbicidal barrier in the soil.

| Property | Benefin | Oryzalin | Implication for Soil Behavior |

|---|---|---|---|

| Water Solubility (mg/L at 25°C) | 0.1 | 2.6 | Low solubility limits movement in soil water but requires moisture for activation. |

| Vapor Pressure (mPa at 25°C) | 3.8 | 0.133 | Benefin is significantly more volatile and prone to vapor loss if not incorporated. |

| Koc (mL/g) | ~5,000 - 7,000 | ~3,000 - 5,000 | Both bind strongly to organic matter, reducing leaching but also bioavailability. |

Soil moisture is arguably the most critical environmental factor controlling the expression of the benefin-oryzalin mixture's activity. Water plays a dual role: it is the solvent that moves the herbicide into the soil profile, and it is the medium through which the herbicide diffuses from soil particles to the plant's absorptive surfaces.

Low Soil Moisture (Drought Conditions): In dry soil, the herbicide molecules are tightly adsorbed to soil particles. There is insufficient water to create a continuous film around soil particles and plant roots, severely limiting the diffusion and subsequent uptake of the herbicide. Under these conditions, the mixture may provide poor or delayed weed control, as the herbicide remains "unactivated."

Optimal Soil Moisture (Field Capacity): The highest efficacy is typically observed when the application is followed by rainfall or irrigation sufficient to wet the upper 2-5 cm of soil. This moisture dissolves the herbicide, displaces it from some adsorption sites into the soil solution, and facilitates its movement to the germinating weed seedling. This ensures a lethal concentration is absorbed by the emerging shoot and roots.

High Soil Moisture (Saturated Conditions): While water is necessary, excessive amounts can be detrimental. In sandy, low-organic-matter soils, heavy rainfall could potentially move even tightly bound herbicides slightly deeper than the primary germination zone, although this risk is lower for dinitroanilines compared to more soluble herbicides.

The relationship between soil moisture and efficacy is direct up to an optimal point, beyond which the benefit plateaus or slightly diminishes.

| Soil Moisture Level (% of Field Capacity) | Herbicide Availability in Soil Solution | Expected Efficacy (% Weed Control) |

|---|---|---|

| < 25% (Dry) | Very Low | 10 - 30% |

| 50% (Sub-optimal) | Moderate | 60 - 75% |

| 75-100% (Optimal) | High | > 90% |

| > 100% (Saturated) | High (Potential for displacement) | 85 - 95% |

Plant Physiological and Biochemical Responses to Benefin Oryzalin Mixt.

Mechanisms of Differential Selectivity in Crop Species

The effectiveness of the Benefin-Oryzalin mixture as a selective herbicide relies on its ability to control susceptible weeds without causing significant harm to tolerant crop species. This differential selectivity is primarily achieved through physical and anatomical factors, rather than major differences in the biochemical target site.

The principal mechanism of selectivity for the Benefin-Oryzalin mixture is known as "positional selectivity" or "depth protection". nih.govfrontiersin.org This strategy takes advantage of the herbicide's low water solubility and strong tendency to bind to soil particles, which keeps it concentrated in the upper few centimeters of the soil. specialistsales.com.au

Weed Germination Zone: Many annual weeds are small-seeded and germinate in the shallow, herbicide-treated layer of the soil. Their emerging shoots and roots are in direct contact with a lethal concentration of the herbicide, leading to growth inhibition and death. nih.govagrilife.org

Crop Planting Depth: In contrast, larger-seeded crops like cotton or soybeans are typically planted deeper in the soil, below the herbicide-treated zone. nih.govfrontiersin.org The primary roots of the crop seedling can grow downward through the treated layer with minimal damage. The crucial growing points of the shoot are protected by the soil as they push upwards, emerging through the herbicide layer after they have become more developed and less susceptible.

Furthermore, the primary sites of herbicide uptake are the shoots of monocots and the hypocotyls of dicots. cambridge.orgcambridge.org Translocation of the herbicide from the roots to the shoots is minimal. cambridge.orgnih.gov Therefore, even if the crop's roots absorb some of the herbicide, it is not effectively moved to the sensitive shoot meristems, contributing to the plant's tolerance.

While positional selectivity is the dominant factor, metabolic detoxification can also contribute to the tolerance of certain plant species. Plants have evolved complex biochemical systems to detoxify foreign compounds (xenobiotics), including herbicides. This process typically occurs in three phases. researchgate.net

Phase I (Transformation): The initial herbicide molecule is altered, often through oxidation, reduction, or hydrolysis. For some dinitroanilines, this can involve the reduction of the nitro groups or the dealkylation of the N-alkyl groups. cambridge.org

Phase II (Conjugation): The modified molecule is then conjugated (bound) to an endogenous substance, such as a sugar (glucose) or an amino acid-containing peptide like glutathione (B108866). researchgate.net This reaction increases the water solubility of the herbicide and reduces its toxicity.

Phase III (Compartmentation): The conjugated, non-toxic form of the herbicide is then transported and sequestered in the cell vacuole or deposited into the cell wall, effectively removing it from active metabolic pathways. researchgate.net

While these general pathways exist in plants, the primary reason for the selectivity of the Benefin-Oryzalin mixture in most agricultural settings remains the physical separation between the herbicide and the growing points of the crop.

Table 2: Factors Contributing to Differential Selectivity of the Benefin-Oryzalin Mixture

| Mechanism | Description | Relevance to Crop Tolerance | Reference |

| Positional Selectivity | Herbicide is concentrated in the upper soil layer due to low water solubility and soil binding. | Crop seeds are planted below the treated zone, protecting sensitive growing points. | nih.govfrontiersin.orgagrilife.org |

| Limited Translocation | The herbicide is not effectively transported from the roots to the shoots. | Even if roots absorb the compound, it does not reach the critical shoot meristems in lethal amounts. | cambridge.orgnih.gov |

| Metabolic Detoxification | Tolerant plants may possess enzymatic pathways to chemically alter and sequester the herbicide. | The herbicide is converted into a non-toxic form and removed from active cellular processes. | cambridge.orgresearchgate.net |

Genetic Determinants and Inheritance of Plant Response to the Mixture

The response of plants to dinitroaniline herbicides, including mixtures of benefin and oryzalin (B97938), is primarily governed by genetic factors that determine the structure and function of the target site, tubulin. Resistance to these herbicides is often conferred by specific mutations in the α-tubulin genes (TUA), which prevent the herbicide molecules from binding to and disrupting microtubule formation. researchgate.netucanr.edu This target-site resistance (TSR) is a key mechanism underlying the differential response observed among various plant species and biotypes. researchgate.net

Inheritance studies on dinitroaniline resistance have revealed that the trait is typically nuclear and recessive or incompletely recessive. researchgate.netresearchgate.net For instance, in studies of annual ryegrass (Lolium rigidum), trifluralin (B1683247) resistance was found to be inherited as an incomplete recessive nuclear trait. researchgate.netresearchgate.net When resistant parent plants homozygous for a specific α-tubulin mutation (Val-202-Phe) were crossed with susceptible parents, the resulting F1 generation showed an intermediate response. researchgate.net Further analysis of pseudo-F2 families often fits a 1:3 segregation ratio (resistance:susceptibility), which is indicative of a single recessive gene control model. researchgate.netresearchgate.net Similar recessive inheritance patterns for dinitroaniline resistance have been documented in other weed species like Eleusine indica (goosegrass) and Setaria viridis (green foxtail). researchgate.net The recessive nature of this resistance is considered a factor that likely slows its evolution in weed populations. ucanr.edu

The molecular basis of this resistance lies in point mutations within the α-tubulin gene, which lead to amino acid substitutions. nih.gov A well-documented mutation is the change from threonine to isoleucine at position 239 of the α-tubulin protein in resistant biotypes of goosegrass. nih.gov Other identified mutations conferring resistance include Val-202-Phe, Leu-136-Phe, Met-268-Thr, and Arg-243-Met in various weed species. researchgate.net These genetic alterations reduce the binding affinity of dinitroaniline herbicides to the tubulin protein, thereby allowing microtubule polymerization and cell division to proceed even in the presence of the herbicide. researchgate.netnih.gov

Beyond target-site resistance, non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism, have been identified, although they are less common for dinitroanilines. researchgate.net In Lolium rigidum, a cytochrome P450 gene has been found to confer metabolic resistance to trifluralin. researchgate.net The genetic control of such metabolic resistance can be more complex, potentially involving multiple genes. researchgate.net

Table 1: Genetic Basis of Dinitroaniline Herbicide Resistance

| Plant Species | Resistance Mechanism | Specific Mutation (Amino Acid Substitution) | Inheritance Pattern |

|---|---|---|---|

| Lolium rigidum (Annual Ryegrass) | Target-Site Resistance (TSR) | Val-202-Phe | Incomplete Recessive Nuclear Trait researchgate.net |

| Eleusine indica (Goosegrass) | Target-Site Resistance (TSR) | Thr-239-Ile, Met-268-Thr | Recessive researchgate.net |

| Setaria viridis (Green Foxtail) | Target-Site Resistance (TSR) | Leu-136-Phe, Thr-239-Ile | Recessive researchgate.net |

| Lolium rigidum (Annual Ryegrass) | Non-Target-Site Resistance (NTSR) | Enhanced Metabolism (Cytochrome P450) | Complex/Polygenic researchgate.netresearchgate.net |

Impact of the Mixture on Non-Target Plant Physiology (Excluding Phytotoxicity Outcomes)

Responses of Turfgrass Species to Mixture Application

The application of benefin-oryzalin mixtures and other dinitroaniline herbicides can induce significant physiological responses in desirable turfgrass species, even when overt phytotoxicity like leaf necrosis is not observed. The primary physiological impact is on the root system. These herbicides act as mitotic inhibitors, disrupting cell division in root tips, which leads to a phenomenon often described as "root pruning". flvc.org This results in a reduction of secondary and feeder roots, leading to a root system characterized by swollen, stubby, and less numerous roots.

The impact on turfgrass recovery and establishment can also be significant. In a study on 'Tifway' bermudagrass (Cynodon transvaalensis x C. dactylon), turf treated with a benefin plus oryzalin mixture (1.7 + 1.7 kg/ha ) recovered from initial injury by late June. kglmeridian.com However, turf treated with oryzalin alone at a higher rate (6.7 kg/ha ) did not recover by the same time, indicating a lasting physiological impact on growth and development. kglmeridian.com Because these herbicides interfere with root establishment, their use is cautioned on turf that is not yet well-established.

Table 2: Physiological Responses of Turfgrass to Benefin-Oryzalin and Related Herbicides

| Turfgrass Species | Herbicide/Mixture | Observed Physiological Response (Non-Phytotoxic) |

|---|---|---|

| Tall Fescue (Festuca arundinacea) | Benefin + Oryzalin | Reduced shoot density at higher application rates. kglmeridian.com |

| 'Tifway' Bermudagrass (Cynodon spp.) | Benefin + Oryzalin | Temporary injury with recovery observed within the growing season at standard rates. kglmeridian.com |

| 'Tifway' Bermudagrass (Cynodon spp.) | Oryzalin (alone) | Prolonged injury and lack of recovery at higher rates. kglmeridian.com |

| St. Augustinegrass & Centipedegrass | Dinitroanilines (general) | Root pruning, especially under stress conditions. |

| General Turfgrass | Dinitroanilines (general) | Inhibition of secondary root development, resulting in swollen and stubby roots. |

Effects on Herbaceous Ornamentals and Other Desirable Vegetation

The physiological effects of benefin-oryzalin mixtures on herbaceous ornamentals are varied and species-dependent. As with turfgrass, the primary mode of action involves the inhibition of root growth by disrupting microtubule formation. This can lead to stunted growth and altered plant morphology without causing immediate cell death.

Research has shown that oryzalin can induce a range of morphological changes in ornamental species. For example, in Impatiens balsamina, oryzalin treatment led to decreased plant height but an increased number of branches and greater flower weight. In contrast, a study on Jasminum sambac found that a higher concentration of oryzalin caused a reduction in plant height, internodal length, and the number of flowering cymes and flower buds. researchgate.net This indicates that the mixture's effect on plant architecture and flowering can be either inhibitory or stimulatory depending on the species and concentration.

In some cases, desirable vegetation shows high tolerance. A multi-year study on nine species of field-grown flowering bulbs and perennials, including Hemerocallis (daylily) and Paeonia (peony), found that a product containing isoxaben (B1672637) and oryzalin had no detrimental effects on growth, development, or flowering. However, other research has shown that oryzalin can suppress root development in the upper soil layer of container-grown ornamental grasses. Some herbicides in this class may also cause swollen, brittle stems and deformed or "puckered" new growth in sensitive broadleaf plants. A reduction in the number of flowers can also occur when applications are made at or near the flowering stage.

Table 3: Physiological Responses of Herbaceous Ornamentals to Oryzalin

| Ornamental Species | Observed Physiological Response (Non-Phytotoxic) |

|---|---|

| Impatiens balsamina (Garden Balsam) | Decreased plant height, increased number of branches, increased flower weight. researchgate.net |

| Jasminum sambac (Arabian Jasmine) | Reduced plant height, internodal length, number of flowering cymes, and number of flower buds at higher concentrations. researchgate.net |

| Rosa rugosa | Increased flower diameter, decreased number of flowers per inflorescence. researchgate.net |

| Hemerocallis spp. (Daylily) | No detrimental effects on growth or flowering from an isoxaben + oryzalin mixture. |

| Various Ornamental Grasses | Suppressed root development in the upper layer of container medium. |

| Sensitive Broadleaf Ornamentals | Swollen and brittle stems, deformed new growth, potential reduction in flower number. |

Environmental Fate and Behavior of Benefin Oryzalin Mixt. in Agroecosystems

Degradation Pathways and Kinetics of Individual Components

The persistence of benefin and oryzalin (B97938) in the agroecosystem is dictated by their susceptibility to various chemical and biological degradation mechanisms. The rate and pathway of degradation are influenced by environmental factors such as soil type, temperature, moisture, and sunlight exposure.

Hydrolysis Stability and Mechanisms of Benefin and Oryzalin

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of pesticides to hydrolysis is a critical factor in their environmental persistence, particularly in aqueous systems.

Benefin: Studies have shown that benefin is stable to hydrolysis under typical environmental conditions. epa.gov No significant degradation of benefin has been observed across various pH levels, indicating that hydrolysis is not a primary mechanism for its dissipation in the environment. epa.gov

Oryzalin: Similarly, oryzalin is considered stable to hydrolysis. epa.gov Research conducted in sterile aqueous solutions at pH levels ranging from 5 to 9 has demonstrated the stability of oryzalin, with no significant breakdown of the compound observed. epa.govorst.edu While hydrolysis has been suggested as a plausible mechanism during phototransformation, it is not a significant degradation pathway in the absence of light. nih.govresearchgate.net

Photodegradation Processes in Aqueous and Soil Systems

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly from the sun. This process can be a significant pathway for the dissipation of herbicides on soil surfaces and in clear, shallow waters.

Benefin: Information from a 1988 study suggests that benefin undergoes photodegradation in aqueous solutions. epa.gov The proposed photochemical pathway is similar to that of other dinitroaniline herbicides like trifluralin (B1683247) and isopropalin (B128930). epa.gov Identified photoproducts include 1-butyl-5-trifluoromethyl-2-methyl-7-nitrobenzimidazole-3-oxide, 1-ethyl-5-trifluoromethyl-2-propyl-7-nitrobenzimidazole-3-oxide, 5-trifluoromethyl-2-methyl-7-nitrobenzimidazole, 5-trifluoromethyl-2-propyl-7-nitrobenzimidazole, and 5-trifluoromethyl-3-nitro-1,2-benzendiamine. epa.gov However, specific half-life data under environmental conditions is not readily available.

Oryzalin: Oryzalin is susceptible to photodegradation in aqueous systems. epa.gov Studies have reported half-lives ranging from 23.52 to 53.75 hours under UV light and 41.23 to 61.43 hours under sunlight. nih.govresearchgate.net The process is influenced by the solvent system but appears to follow first-order kinetics. nih.govresearchgate.net The proposed mechanisms for its phototransformation include hydrolysis, the breaking of the sulfonic bond, and the loss of amino and sulfonic acid groups. nih.govresearchgate.net On the soil surface, photodecomposition may occur, though one EPA review deemed soil photolysis studies inconclusive. epa.govorst.edu

Microbial Metabolism and Biotransformation Products in Soil

The primary mechanism for the breakdown of both benefin and oryzalin in soil is microbial metabolism. orst.eduwa.gov A diverse community of soil microorganisms utilizes these herbicides as a substrate, leading to their biotransformation into various degradation products.

Benefin: Following soil incorporation, benefin is subject to microbial degradation. Identifiable degradation products include dealkylated, reduced, and oxidized derivatives of the parent molecule, as well as an unidentified polar mixture. datapdf.com

Oryzalin: The biotransformation of oryzalin in soil involves several pathways, including dealkylation, oxidation, reduction, dimerization, and ring formation. epa.gov A number of minor transformation products have been identified in aerobic soil studies. epa.gov

Aerobic Soil Metabolism Studies and Half-Life Ranges for Benefin and Oryzalin

Under aerobic conditions (in the presence of oxygen), microbial activity leads to the degradation of benefin and oryzalin at varying rates, largely dependent on soil characteristics and environmental conditions. The half-life (DT50) is a measure of the time it takes for 50% of the compound to degrade.

Benefin: The aerobic soil metabolism half-life for benefin has been reported to range from 2.5 to 8.2 weeks (approximately 18 to 57 days), depending on the soil type. epa.gov Another study observed that 50% of the initially applied benefin was detectable after 120 days under aerobic conditions. datapdf.com Research on three dinitroanilines, including benefin, found that at 30°C, the degradation followed a pattern of an initial rapid first-order rate followed by a slower process, with initial half-lives ranging from 0.4 to 1.8 months. cambridge.org

Oryzalin: Oryzalin generally degrades more quickly than benefin under aerobic conditions. Reported half-lives vary across studies, with ranges including 1.6 to 5.7 weeks (approximately 11 to 40 days) and 20 to 128 days. epa.govwa.gov A representative field half-life is often cited as 20 days. orst.eduwa.gov Temperature significantly impacts the degradation rate, with a study showing a half-life of 1.40 months at 30°C and 4.35 months at 15°C. cambridge.org Another detailed study in sandy loam soil calculated a half-life of 1.5 months, with an observed DT50 between 1.0 and 1.4 months. epa.gov

Interactive Data Table: Aerobic Half-Life of Benefin and Oryzalin

| Compound | Half-Life Range (Days) | Conditions |

| Benefin | 18 - 57 | Aerobic soil, varies by type epa.gov |

| Benefin | ~120 | Aerobic soil datapdf.com |

| Oryzalin | 11 - 40 | Aerobic soil, varies by type epa.gov |

| Oryzalin | 20 - 128 | Field conditions wa.gov |

| Oryzalin | ~42 (at 30°C) | Aerobic soil cambridge.org |

| Oryzalin | ~131 (at 15°C) | Aerobic soil cambridge.org |

| Oryzalin | 30 - 42 | Aerobic sandy loam soil epa.gov |

Anaerobic Soil Metabolism Studies and Identification of Degradation Products

In anaerobic environments (lacking oxygen), such as flooded or heavily compacted soils, the microbial degradation pathways and rates for herbicides can differ significantly from aerobic conditions.

Benefin: Benefin decomposes rapidly under anaerobic soil conditions. datapdf.com One study found that only approximately 5% of the initial amount was detectable after 16 days. datapdf.com

Oryzalin: The degradation of oryzalin is faster under anaerobic conditions compared to aerobic ones. cambridge.orgcambridge.org A study reported a first-order half-life of 0.34 months (approximately 10 days) at 30°C in anaerobic soil. cambridge.org However, there is some uncertainty, as the U.S. EPA has noted that the anaerobic degradation route is not well understood due to unacceptable study submissions and that, in the absence of conclusive data, oryzalin could be considered stable under anaerobic conditions. epa.gov An anaerobic soil metabolism study identified OR-14 and OR-7 as major degradates. regulations.govregulations.gov

Role of Soil Microorganisms in the Decomposition of Herbicidal Components

Soil microorganisms are the primary drivers of the degradation of dinitroaniline herbicides like benefin and oryzalin. cambridge.org The dense and diverse microbial populations in soil possess a wide array of enzymes capable of breaking down these complex organic molecules. acs.org

The decomposition process is primarily carried out by heterotrophic microflora, including bacteria and fungi. cambridge.org For dinitroaniline herbicides in general, fungi have been identified as the major organisms involved in their degradation. cambridge.org The degradation is essentially a co-metabolic process, where the herbicide is broken down by microbial enzymes, although it may not be the microorganism's primary energy source. researchgate.net Genera of bacteria such as Pseudomonas and Bacillus, and fungi like Aspergillus, Penicillium, and Trichoderma, are known to be responsible for the biodegradation of various agrochemicals. nih.gov However, specific species responsible for the primary degradation of benefin and oryzalin have not been extensively detailed in the reviewed literature. The rate of this microbial activity is influenced by soil temperature, moisture, organic matter content, and aeration. cambridge.org

Mobility and Distribution Dynamics in Soil Systems

The mobility and distribution of the benefin-oryzalin mixture in soil are governed by a complex interplay of the herbicides' chemical properties and the soil's physical and chemical characteristics. As dinitroaniline herbicides, both benefin and oryzalin exhibit similar behaviors, characterized by strong soil binding and limited vertical movement.

Adsorption and Desorption Characteristics on Soil Constituents (e.g., Organic Matter, Clay)

The behavior of benefin and oryzalin in soil is predominantly controlled by adsorption and desorption processes. researchgate.net These herbicides, being non-ionic, are strongly adsorbed by soil colloids, particularly organic matter and clay particles. mdpi.comdntb.gov.ua Soil organic matter is considered the primary adsorbent for non-ionic herbicides, significantly influencing their concentration in the soil solution and, consequently, their availability for transport or degradation. mdpi.com

Research indicates a high correlation between the amount of herbicide required for effective weed control and the soil's organic matter content and surface area. cambridge.org The strong binding to soil particles means that a significant portion of the applied herbicide is retained in the upper soil layers. epa.gov This process, known as sorption, is a key factor in limiting the mobility of these compounds. grdc.com.au The strength of this binding is often quantified by the soil adsorption coefficient (Koc), with a larger Koc value indicating stronger adsorption and less likelihood of leaching. usu.edu Desorption, the release of the herbicide from soil particles back into the soil solution, is typically a slow process for strongly adsorbed compounds like benefin and oryzalin. mdpi.commdpi.com

Leaching Potential and Transport through Soil Profiles

Due to their strong adsorption to soil constituents, benefin and oryzalin have a low potential for leaching. epa.gov Field studies have consistently shown that residues of benefin and related dinitroaniline herbicides are primarily confined to the tilled zone of the soil, typically the upper 15 to 30 cm. cambridge.orgcambridge.org Even after five consecutive years of application, residues were largely found in the upper 15 cm of soil. cambridge.org

Studies using soil columns demonstrated that the leaching of oryzalin and the related compound trifluralin was minimal, not exceeding a few centimeters in dry, light-textured soil. cambridge.org However, while vertical transport through leaching is limited, the potential exists for lateral movement through runoff if soil erosion occurs, as the herbicides are bound to the soil particles. epa.gov The presence of certain surfactants can increase the movement of these herbicides into the soil profile by affecting the sorption-desorption balance. cambridge.org

Volatilization Characteristics and Gaseous Losses from Soil

Volatilization, the transformation of a substance from a solid or liquid state to a gaseous state, is a recognized dissipation pathway for dinitroaniline herbicides from the soil surface. epa.gov Early environmental fate studies noted the production of volatile metabolites from both benefin and oryzalin, although these compounds were not quantified or identified at the time. epa.gov

The potential for gaseous loss is influenced by factors such as soil temperature, moisture, and whether the herbicide is incorporated into the soil. usda.gov For related dinitroaniline herbicides like trifluralin, volatilization can be a significant route of loss if the product is not incorporated into the soil after application. usda.govgrdc.com.au The vapor pressure of a herbicide is a key property determining its volatility; compounds with a vapor pressure greater than 1mPa are generally considered volatile and may require incorporation to minimize gaseous losses. grdc.com.au

Influence of Soil Type, pH, and Water Content on Herbicide Mobility

The mobility of the benefin-oryzalin mixture is significantly influenced by various soil properties and environmental conditions. grdc.com.aupurdue.edu

Soil Type (Texture and Organic Matter): Soil texture (the proportion of sand, silt, and clay) and organic matter content are critical. unl.edu Soils with higher clay and organic matter content have more binding sites, leading to greater adsorption and reduced mobility. grdc.com.aufbn.com Consequently, in sandy or light-textured soils with low organic matter, herbicides may move further than in heavier, clay-rich soils. grdc.com.au

pH: Soil pH can affect the stability and chemical form of some herbicides, thereby influencing their adsorption and mobility. purdue.edu For certain classes of herbicides, solubility and binding to organic matter are pH-dependent. unl.edu

Water Content: Soil moisture plays a dual role. Adequate rainfall is necessary to move the herbicides into the upper soil profile where weed seeds germinate. unl.edu However, excessive rainfall, particularly on dry or sandy soils, can potentially move even tightly bound herbicides deeper into the profile. grdc.com.au In wet soils, water can fill the binding sites on soil colloids, leading to lower herbicide adsorption and potentially greater mobility. fbn.com Conversely, studies have shown that trifluralin, a similar herbicide, leached more than twice as deep in wet soil compared to dry soil with the same amount of applied water. cambridge.org

Table 1: Influence of Soil and Environmental Factors on Herbicide Mobility

| Factor | Influence on Mobility | Mechanism |

|---|---|---|

| High Organic Matter | Decreases Mobility | Increases the number of binding sites, leading to stronger adsorption. mdpi.comfbn.com |

| High Clay Content | Decreases Mobility | Provides a large surface area and binding sites for herbicide adsorption. unl.edu |

| High Soil Water Content | Increases Mobility | Water competes for binding sites on soil particles and acts as a transport medium for the herbicide. cambridge.orgfbn.com |

| Soil pH | Variable | Can alter herbicide solubility and the surface charge of soil colloids, affecting adsorption. purdue.edu |

Persistence and Residue Dynamics in Soil Environment

The persistence of a herbicide, often expressed as its half-life, determines how long it remains active in the soil. unl.edu This characteristic is crucial for understanding its long-term behavior and potential for carryover to subsequent crops.

Field Dissipation Studies and Factors Affecting Half-Life Variability

Field dissipation studies characterize the decline of a pesticide's concentration in the soil over time under real-world conditions. ca.gov For benefin and oryzalin, the primary route of dissipation in aerobic soil is through degradation by soil microorganisms, with soil binding also being a major factor that reduces their availability. epa.gov

The half-life (DT50), or the time it takes for 50% of the applied herbicide to degrade, can vary significantly. usu.eduorst.edu

Benefin: The estimated half-life in aerobic soil ranges from 2.5 to 8.2 weeks (17.5 to 57.4 days), depending on the soil type. epa.gov

Oryzalin: The estimated half-life in aerobic soil metabolism ranges from 1.6 to 5.7 weeks (11.2 to 39.9 days). epa.gov

Several factors contribute to this variability:

Microbial Populations: The activity of soil microorganisms, which are the primary degraders of these herbicides, is a major factor. fbn.com Soils with healthier and more active microbial communities will generally exhibit faster degradation rates. purdue.edu

Soil Temperature and Moisture: Microbial activity is optimal under warm, moist conditions. purdue.edu Therefore, dissipation is typically slower in cold or dry soils. fbn.com Drought conditions can dramatically increase a herbicide's half-life. fbn.com

Soil Properties: Soil type, pH, and organic matter content also influence persistence by affecting herbicide availability to microorganisms through adsorption. purdue.eduunl.edu

Dissipation often follows a biphasic pattern, with a faster rate of decline in the initial period after application followed by a slower phase. agriculturejournals.czmdpi.com Studies on benfluralin (B1667989) (benefin) showed a faster dissipation rate during the first seven days compared to the period from 7 to 15 days. mdpi.com

Table 2: Reported Soil Half-Life for Benefin and Oryzalin

| Compound | Half-Life (DT50) Range | Conditions | Reference |

|---|---|---|---|

| Benefin (Benfluralin) | 2.5 - 8.2 weeks | Aerobic soil metabolism | epa.gov |

| Oryzalin | 1.6 - 5.7 weeks | Aerobic soil metabolism | epa.gov |

| Benfluralin (Benefin) | 30.13 days | Field dissipation study (0-20 cm depth) | mdpi.com |

Formation and Characterization of Soil-Bound Residues

The formation of non-extractable residues (NER), also known as bound residues, is a significant process in the environmental dissipation of many soil-applied herbicides, including benefin and oryzalin. These residues represent the fraction of the pesticide or its metabolites that cannot be extracted by conventional methods but remain in the soil matrix.

Research on individual dinitroaniline herbicides indicates that soil binding is a primary route of dissipation. For benefin, studies have shown that it metabolizes in aerobic soil with a half-life ranging from 2.5 to 8.2 weeks, depending on the soil type, with soil binding being the major pathway for its dissipation. epa.gov Similarly, oryzalin has the potential to accumulate in soil as bound residues from yearly applications. epa.gov The formation of these bound residues is influenced by several factors, including soil organic matter content, clay content, microbial activity, and the chemical properties of the herbicides themselves.

The process of NER formation can be conceptualized in stages: an initial rapid formation phase followed by a slower maturation stage where the residues become more integrated into the soil organic matter. pfmodels.org For dinitroanilines like trifluralin, a continuous incorporation into the NER pool has been observed over time. pfmodels.org While specific studies on the benefin-oryzalin mixture are limited, the behavior of analogous compounds suggests that a significant portion of the applied active ingredients will become incorporated into the soil matrix as bound residues.

Characterization of these bound residues is challenging due to their non-extractable nature. Advanced analytical techniques are required to understand the chemical identity of the bound compounds, which may be the parent herbicide, its metabolites, or fragments incorporated into the humic substances of the soil. The formation of bound residues generally leads to a decrease in the bioavailability and toxicity of the herbicide. pfmodels.org

Table 1: Factors Influencing the Formation of Soil-Bound Residues of Benefin and Oryzalin

| Factor | Influence on Bound Residue Formation |

| Soil Organic Matter | Higher organic matter content generally leads to increased adsorption and formation of bound residues due to more available binding sites. |

| Clay Content | Soils with higher clay content tend to have a greater capacity for herbicide binding, contributing to the formation of non-extractable residues. |

| Microbial Activity | Soil microorganisms play a crucial role in the degradation and transformation of herbicides, which can lead to the formation of metabolites that are more readily bound to soil particles. |

| Soil Moisture | Moisture levels affect microbial activity and the chemical processes that influence herbicide degradation and binding. Dry conditions can slow down these processes. |

| Temperature | Higher temperatures generally increase the rate of microbial degradation and chemical reactions, potentially accelerating the formation of bound residues up to an optimal point. |

| Herbicide Properties | The chemical structure of benefin and oryzalin dictates their affinity for soil components and their susceptibility to degradation pathways that lead to bound residue formation. |

Research on Herbicide Carryover and Residual Activity

Herbicide carryover, the persistence of herbicidal activity in the soil into subsequent growing seasons, is a significant concern in crop rotation systems. The residual life of a herbicide is influenced by its chemical properties, application rate, soil characteristics, and environmental conditions. k-state.edu Both benefin and oryzalin are classified as residual herbicides, meaning they are designed to remain active in the soil for an extended period to provide season-long weed control. dpird.wa.gov.au

Studies on dinitroaniline herbicides have shown that residues can be confined to the tilled zone of the soil, with the majority located in the upper 15 cm. cambridge.org Even 15 months after the final application, residues of similar herbicides have been found in sufficient quantities to potentially injure sensitive crops. cambridge.org The persistence of these herbicides is exacerbated by dry conditions, which limit both microbial and chemical degradation. dpird.wa.gov.au

The half-life of a herbicide, the time it takes for 50% of the applied amount to degrade, is a key indicator of its potential for carryover. For benefin, the aerobic soil metabolism half-life is reported to be between 2.5 and 8.2 weeks. epa.gov Oryzalin has been shown to persist for over 120 days in some soils, with dissipation following biphasic first-order kinetics. tandfonline.com The initial half-life of oryzalin in a silty clay loam was found to be around 5.9 days, while in the later phase, it extended to approximately 49.5 days. tandfonline.com

The risk of carryover from a benefin-oryzalin mixture is dependent on the rotational crop's sensitivity to these herbicides. It is crucial for growers to adhere to the plant-back intervals specified on the product label to avoid injury to subsequent crops. Factors that increase the risk of carryover include late-season applications, higher application rates, coarse-textured soils with low organic matter, and below-average rainfall and temperatures following application. iastate.edu

Table 2: Half-life of Benefin and Oryzalin in Soil

| Herbicide | Soil Condition | Half-life |

| Benefin | Aerobic Soil | 2.5 - 8.2 weeks epa.gov |

| Oryzalin | Silty Clay Loam (Initial Phase) | ~5.9 days tandfonline.com |

| Oryzalin | Silty Clay Loam (Later Phase) | ~49.5 days tandfonline.com |

| Oryzalin | Sandy Loam (Initial Phase) | ~6.0 days tandfonline.com |

| Oryzalin | Sandy Loam (Later Phase) | ~37.5 days tandfonline.com |

Transformation Products and their Environmental Significance

The degradation of benefin and oryzalin in the soil leads to the formation of various transformation products, also known as metabolites or degradates. The environmental significance of these products depends on their mobility, persistence, and potential toxicity.

Identification and Characterization of Metabolites and Degradates

The transformation of dinitroaniline herbicides like benefin and oryzalin in the soil is primarily driven by microbial activity. These processes can involve the dealkylation of the N-alkyl groups, reduction of the nitro groups, and other modifications of the parent molecule.

For oryzalin, anaerobic soil metabolism studies have identified several degradation products, including OR-2, OR-4, and OR-13, with another tentatively identified as OR-15. epa.gov The U.S. Environmental Protection Agency (EPA) has noted that a comprehensive understanding of oryzalin's degradation pathways is still developing, as early studies did not fully characterize all transformation products. epa.gov The formation of polar and nonpolar degradation products of benefin has been described as minor, with soil binding being the primary dissipation route. epa.gov However, the production of volatile metabolites has been noted, although their specific identity and quantity were not fully determined in some studies. epa.gov

The identification and characterization of these transformation products are crucial for a complete environmental risk assessment. Modern analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are instrumental in identifying and quantifying these compounds in soil and water samples.

Table 3: Identified Transformation Products of Oryzalin

| Parent Compound | Transformation Product |

| Oryzalin | OR-2 epa.gov |

| Oryzalin | OR-4 epa.gov |

| Oryzalin | OR-13 epa.gov |

| Oryzalin | OR-15 (tentative) epa.gov |

| Oryzalin | UN-1 epa.gov |

| Oryzalin | UN-2 epa.gov |

| Oryzalin | OR-3 epa.gov |

| Oryzalin | OR-20 epa.gov |

Research on the Environmental Behavior of Transformation Products

The environmental behavior of transformation products can differ significantly from that of the parent herbicides. Often, metabolites are more polar and mobile than the parent compounds, which can increase their potential to leach into groundwater. Research has shown that transformation products of some pesticides are frequently detected in surface water and groundwater, sometimes at higher concentrations than the parent compound. usgs.gov

While specific research on the environmental behavior of benefin and oryzalin transformation products is not extensive, the general principles of pesticide metabolite fate apply. The persistence and mobility of these degradates will be influenced by their chemical structure and the soil environment. For example, the increased polarity of transformation products can lead to weaker adsorption to soil particles, making them more susceptible to leaching.

The potential for transformation products to exhibit biological activity is also a key consideration. In some cases, metabolites can be as toxic, or even more toxic, than the parent herbicide. Therefore, a comprehensive environmental risk assessment of the benefin-oryzalin mixture should not only consider the parent compounds but also the fate and effects of their major transformation products. Further research is needed to fully elucidate the environmental behavior and significance of the degradates of benefin and oryzalin.

Formulation Science and Delivery Systems for Benefin Oryzalin Mixt.

Characterization of Existing Formulation Types

The benefin-oryzalin herbicide mixture is available in several conventional formulations, each with distinct physical properties and release mechanisms. These include granular, liquid, and powder-based systems.

Granular formulations, such as XL 2G, are a common and widely used option for the application of benefin and oryzalin (B97938). diypestcontrol.comhawaii.edu These formulations consist of the active ingredients coated onto or incorporated into inert granules.

Composition: XL 2G, for example, contains 1% benefin and 1% oryzalin by weight. diypestcontrol.comdomyown.com The granules act as a carrier for the herbicides.

Release Mechanism: The release of benefin and oryzalin from granular formulations is primarily initiated by moisture. hawaii.edu A single rainfall or sprinkler irrigation of 0.5 inches or more is required to activate the herbicide. hawaii.edu This moisture dissolves the active ingredients, allowing them to move into the soil and form a herbicidal barrier. The granular nature of the formulation provides a longer-lasting, more controlled release compared to liquid formulations. diypestcontrol.com The duration of weed control can be influenced by the application rate, soil conditions, temperature, and the density of the weed population. diypestcontrol.com

Application and Handling: Granular formulations are applied using drop or rotary-type spreaders. hawaii.edu This method allows for uniform application, which is crucial for effective weed control. hawaii.edu A significant advantage of granular formulations is their reduced dustiness compared to wettable powders, leading to a lower inhalation hazard for the applicator. crodaagriculture.com They are also safe to apply on wet foliage and are less likely to wash away. diypestcontrol.com

| Characteristic | Description | Source |

|---|---|---|

| Active Ingredients | 1% Benefin, 1% Oryzalin | diypestcontrol.comdomyown.com |

| Release Trigger | Moisture (0.5 inches or more of rainfall/irrigation) | hawaii.edu |

| Release Duration | Provides extended control, influenced by environmental factors and application rate. | diypestcontrol.com |

| Application Method | Drop or rotary spreaders | hawaii.edu |

| Key Advantages | Longer lasting than liquids, reduced dust, can be applied to wet foliage. | diypestcontrol.comcrodaagriculture.com |

Liquid formulations of benefin and oryzalin offer ease of mixing and application, particularly for large areas. These include flowable concentrates and emulsifiable concentrates.

Flowable Concentrates (F or L) / Aqueous Suspensions (AS): In these formulations, finely ground solid active ingredients are suspended in a liquid, typically with other inert ingredients, to form a suspension. toxoer.comhawaii.edu Products like Oryzalin 4 A.S. are aqueous suspensions. epa.gov They are mixed with water or liquid fertilizer for spray application. hawaii.eduepa.gov Continuous agitation is necessary to keep the particles evenly distributed in the spray tank. epa.gov

Emulsifiable Concentrates (EC): EC formulations contain the active ingredient dissolved in an oil-based solvent along with an emulsifying agent. psu.edu When mixed with water, the emulsifier causes the oil to form a stable milky emulsion, allowing for uniform spray application. psu.edu

Powder-based formulations are another common form for delivering the benefin-oryzalin mixture.

Wettable Powders (WP): These are dry, finely ground formulations that contain the active ingredients mixed with a wetting agent. ufl.edu They are intended to be mixed with water to form a sprayable suspension. ufl.edu Like flowable concentrates, wettable powders require constant agitation to prevent the particles from settling out in the spray tank. ufl.edu

Water-Dispersible Granules (WDG): Also known as dry flowables, WDGs are similar to wettable powders but are formulated as small granules. crodaagriculture.comufl.edu When added to water, these granules break apart into fine particles, forming a suspension. crodaagriculture.comufl.edu A key advantage of WDGs over WPs is the significant reduction in dust, making them safer and easier to handle. crodaagriculture.com They often have a high concentration of the active ingredient. crodaagriculture.com

| Formulation Type | Abbreviation | Description | Key Characteristics | Source |

|---|---|---|---|---|

| Flowable Concentrate / Aqueous Suspension | F, L, AS | Solid active ingredient suspended in a liquid. | Requires agitation; easy to handle and apply. | toxoer.comhawaii.eduepa.gov |

| Emulsifiable Concentrate | EC | Active ingredient dissolved in an oil-based solvent with an emulsifier. | Forms a stable milky emulsion with water. | psu.edu |

| Wettable Powder | WP | Dry, finely ground powder mixed with a wetting agent. | Requires constant agitation in water; has good residual activity. | ufl.edu |

| Water-Dispersible Granule | WDG | Granular form of a wettable powder. | Low dust, high active ingredient concentration, disperses in water. | crodaagriculture.comufl.edu |

Research on Advanced Formulation Technologies

To improve the efficiency, safety, and environmental profile of herbicides like the benefin-oryzalin mixture, research has focused on developing advanced formulation technologies. These include controlled-release systems and nanotechnology applications.

Controlled-release formulations (CRFs) are designed to release the active ingredient at a predetermined rate over an extended period. nih.govlongdom.org This approach offers several advantages, including prolonged weed control, reduced application frequency, and minimized environmental losses through leaching and runoff. researchgate.net

Mechanisms of Controlled Release: The release of the active ingredient from a CRF can be governed by several mechanisms, such as diffusion, desorption, osmosis, or the degradation of a carrier matrix. nih.gov

Encapsulation: Encapsulation is a key technique used to create CRFs. researchgate.net It involves enclosing the herbicide within a protective coating or carrier material, often a polymer. researchgate.net This technology enhances the stability and solubility of the herbicide and allows for its gradual release. researchgate.net Research has explored the use of various polymers for encapsulating herbicides to improve weed control efficiency. researchgate.net Studies have been conducted on slow-release tablets and herbicide-coated fertilizers for more targeted application. ashs.orgipps.org For instance, research on oryzalin has investigated its release from polymeric resins, showing that different resins can retain and release the herbicide at varying rates. ipps.org

Nanotechnology offers novel approaches to herbicide formulation by utilizing materials at the nanoscale (typically 1-100 nanometers). mdpi.com Nanoherbicides can offer improved efficacy and sustainability in weed management. mdpi.comisws.org.in

Nanoencapsulation: This technique involves encapsulating the herbicide in nanoparticles. isws.org.in These nano-sized carriers can protect the active ingredient from degradation, facilitate a controlled release, and improve its penetration into plant tissues. mdpi.com The small size and high surface area of nanoparticles can enhance the solubility and effectiveness of the herbicide. mdpi.com

Influence of Formulation on Efficacy and Environmental Behavior

The formulation of a herbicide, which includes not only the active ingredient but also solvents, carriers, and adjuvants, plays a critical role in its performance and environmental fate. For a pre-emergent herbicide mixture like benefin and oryzalin, the formulation design dictates the release rate of the active ingredients, their interaction with the soil matrix, and their availability for weed uptake. This, in turn, influences both the efficacy against target weeds and the potential for off-target environmental impact.

The way a benefin-oryzalin mixture is formulated directly impacts its movement through the soil profile and its persistence in the environment. Benefin and oryzalin are dinitroaniline herbicides characterized by low water solubility and high sorption to soil organic matter and clay particles. nih.govbioone.orgresearchgate.net These properties generally limit their potential for leaching into groundwater. researchgate.net However, their environmental behavior can be significantly modified by the formulation type.

Formulation Types and Soil Interaction:

Emulsifiable Concentrates (EC): Traditional EC formulations contain the active ingredient dissolved in an organic solvent with an emulsifier. When mixed with water, they form an emulsion. While providing rapid bioavailability, EC formulations can be susceptible to environmental loss pathways like volatilization and photodegradation, particularly for compounds like trifluralin (B1683247), which is in the same dinitroaniline family. biointerfaceresearch.comncsu.edu

Granular (G) Formulations: Granular formulations, such as the commercially available XL 2G (1% benefin, 1% oryzalin), consist of the herbicide coated onto or impregnated in dry, inert granules. fohvos.info These formulations are applied directly to the soil and are activated by moisture. They typically offer a slower release of the active ingredient compared to sprayable formulations, which can enhance safety for ornamental plants. ncsu.edu The release from granular formulations is generally faster for more water-soluble herbicides. researchgate.net

Controlled-Release Formulations (CRF): Advanced formulation strategies like microencapsulation aim to protect the active ingredient and control its release over time. tandfonline.comnih.gov Encapsulating herbicides such as trifluralin or pendimethalin (B1679228) in polymer matrices can significantly reduce losses from volatilization and photodegradation. biointerfaceresearch.com Studies on trifluralin, a related dinitroaniline, have shown that controlled-release formulations are generally more persistent in the soil compared to commercial EC formulations. cambridge.org For instance, research on pendimethalin showed that conventional EC formulations have quicker bioavailability but shorter residual activity than encapsulated versions. acs.org This prolonged release can maintain effective weed control for a longer period while minimizing the initial concentration of the herbicide in the environment. nih.gov

Research Findings on Persistence and Movement:

The persistence of these herbicides, often measured by their half-life (DT50), is influenced by soil type and formulation. Oryzalin, for example, is primarily degraded by microbes in the soil. bioone.org Its persistence can vary significantly between different soil textures. A study on oryzalin dissipation found that it persisted for over 120 days, with degradation following biphasic first-order kinetics. tandfonline.com The initial half-life was slightly shorter in sandy loam soil compared to silty clay loam soil, indicating faster initial dissipation in the sandier texture. tandfonline.com

Formulation also affects how much herbicide is bound to soil particles (sorption). Oryzalin exhibits a high soil sorption coefficient (Koc), which limits its downward movement. bioone.orgresearchgate.net However, sorption can differ between soil and soilless container media, with the composition of organic matter playing a key role. researchgate.net Applying herbicides to mulched surfaces can also impact their movement, as organic mulch materials can adsorb a significant portion of the applied herbicide, preventing it from reaching the soil. ashs.org

Table 1: Effect of Soil Type on the Half-Life of Oryzalin This interactive table presents data from a study on oryzalin dissipation in different soil types under subtropical conditions. The half-life (DT50) indicates the time required for 50% of the initial herbicide concentration to degrade.

| Soil Type | Application Rate (kg ha⁻¹) | Initial Phase Half-Life (days) | Later Phase Half-Life (days) | Source |

|---|---|---|---|---|

| Silty Clay Loam | 1.5 | 5.892 | 49.500 | tandfonline.com |

| Silty Clay Loam | 3.0 | 6.015 | 37.459 | tandfonline.com |

| Sandy Loam | 1.5 | 5.675 | 52.105 | tandfonline.com |

| Sandy Loam | 3.0 | 5.770 | 40.290 | tandfonline.com |

Table 2: Release of Trifluralin from Different Controlled-Release Formulations This table illustrates the percentage of the herbicide trifluralin, a dinitroaniline similar to benefin, released over time from various starch-based slow-release formulations (SRFs) compared to the technical grade material. This demonstrates how formulation can control herbicide availability.

| Formulation Type | % Herbicide Released after 24 hours | % Herbicide Released after 672 hours (28 days) | Source |

|---|---|---|---|

| Technical Grade Trifluralin | ~100% (rapid release) | ~100% | scirp.org |

| Starch/TRF Formulation (SSTRF) | 9.33% | 34.94% | scirp.org |

| Amylose Starch/TRF Formulation | 13.61% | 46.95% | scirp.org |

Optimizing application methods is crucial for maximizing the efficacy of benefin-oryzalin mixtures while minimizing environmental risks such as spray drift. hse.gov.uk Spray drift, the movement of pesticide droplets away from the target area, can lead to contamination of non-target crops, water bodies, and sensitive environments. crodaagriculture.comnsw.gov.au

Key Optimization Strategies:

Nozzle Selection and Droplet Size: The choice of spray nozzle is a primary factor in controlling droplet size. crodaagriculture.com Nozzles that produce larger, coarser droplets are less susceptible to drift because they fall more quickly and are less affected by wind. ndsu.edu Air induction (AI) nozzles, for example, can reduce the number of drift-prone fine droplets by 80% or more compared to standard flat-fan nozzles. ndsu.edu However, a balance must be struck, as excessively large droplets can lead to poor coverage or bounce off the target surface. crodaagriculture.comndsu.edu Increasing water volume can help improve coverage when using larger droplets. nsw.gov.au

Application Parameters: Adjusting operational parameters can significantly reduce drift. This includes keeping the spray boom as low as possible while maintaining a proper spray pattern, reducing operating pressure, and decreasing forward speed. hse.gov.uknsw.gov.au Spraying should be avoided during adverse weather conditions, such as high winds or temperature inversions, where the potential for drift is highest. nsw.gov.au

Use of Adjuvants: Drift reduction adjuvants can be added to the spray tank to modify the physical properties of the spray solution. tnau.ac.in These adjuvants work by increasing the viscosity of the liquid, which helps to produce a narrower spectrum of droplet sizes and reduces the proportion of fine, driftable droplets. crodaagriculture.comgoogle.com Other adjuvants, such as surfactants, can improve the spreading and retention of the herbicide on the target surface, enhancing efficacy. researchgate.net

Precision Application Technology: Modern technologies offer advanced methods for targeted application. GPS-guided sprayers and "smart" spraying systems that use sensors to detect weeds can apply herbicides precisely where they are needed. tnau.ac.in For pre-emergent herbicides like benefin-oryzalin, techniques such as impregnating the herbicide onto a fertilizer carrier can also be a method to reduce off-target movement compared to a foliar spray application. wssa.net Research into spot spraying versus boom spraying has shown that while spot spraying can increase ground surface coverage in the treated spot, boom spraying with coarse nozzles may be preferable in certain situations to minimize impact on non-target native plants in the surrounding area. researchgate.net